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Introduction and Drug Profile

Entinostat (SNDX-275, formerly MS-275) is an orally bioavailable synthetic benzamide derivative that
belongs to the substituted pyridylcarbamate class of histone deacetylase (HDAC) inhibitors. It has received
Breakthrough Therapy designation from the US FDA in combination with exemestane for advanced breast
cancer and is currently in phase III clinical trials. As a class-selective HDAC inhibitor, entinostat
preferentially targets class | HDACs (HDACI, 2, 3, and 8) and class IV HDAC11, which distinguishes it
from pan-HDAC inhibitors with potentially improved safety profiles. This selective inhibition promotes
histone hyperacetylation and transcriptional activation of specific genes, resulting in inhibition of cell

proliferation, induction of terminal differentiation, and apoptosis of transformed cells [1].

The pharmacokinetic profile of entinostat demonstrates substantial variability between patients, with
linear pharmacokinetics over dosages ranging from 2 to 12 mg/m2 The time to maximal concentration
(Tmax) ranges from 0.5 to 60 hours, but is reduced to 0.25-2 hours when administered in a fasting state.
Entinostat exhibits an unusually long half-life ranging from 33 to 150 hours, which may be attributed to
enterohepatic recirculation. This prolonged half-life supports once weekly or every other week dosing

schedules in clinical trials. Analysis of covariates including body surface area, BMI, and lean body mass
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supports the use of a flat-fixed dose rather than body surface area-based dosing in subsequent clinical trials

[1].

Table 1: Essential Characteristics of Entinostat

Property Description Clinical Significance
Chemical Class Synthetic benzamide derivative Oral bioavailability with selective HDAC
inhibition

HDAC Selectivity Class | (HDACL, 2, 3, 8) and Class Potentially better safety profile than

IV (HDAC11) pan-HDAC inhibitors

Key Mechanisms Histone hyperacetylation, Cell cycle arrest, apoptosis,
transcriptional activation differentiation

Pharmacokinetics Long half-life (33-150 hours), linear Once weekly or every other week
2-12 mg/m? dosing

Clinical Status Phase Il trials, Breakthrough Advanced breast cancer combinations
Therapy designation

Major Exemestane, immune checkpoint Overcoming treatment resistance

Combinations inhibitors

Epigenetic Mechanisms of Action

Molecular Mechanisms and HDAC Inhibition

Entinostat exerts its anti-tumor effects through epigenetic modulation of gene expression by targeting the
dynamic equilibrium between histone acetylation and deacetylation. Histone deacetylases (HDACs) and
histone acetyltransferases (HATs) regulate the acetylation status of lysine residues on nucleosomal histones,
which affects chromatin structure and consequently gene expression. In cancer cells, aberrant HDAC
activity leads to histone hypoacetylation and transcriptional repression of critical genes regulating cell

survival, proliferation, differentiation, and apoptosis. Entinestat selectively inhibits class I HDACs, which
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are primarily localized in the nucleus and have a fundamental role in cell survival and proliferation based on

knockout studies and inhibition with class I-selective inhibitors [2] [1].

The crystalline structure of the catalytic site of HDACs has been solved with binding of inhibitors,
providing insights into entinostat's mechanism of action at the molecular level. HDACs do not bind directly
to DNA but are recruited to target genes via association with transcriptional activators and repressors,
incorporated into large multiprotein transcription complexes. Inhibition of class I HDACs with entinostat
results in chromatin relaxation and transcriptional activation of specific genes that mediate its anti-tumor
effects. Beyond histones, HDACs have many non-histone protein substrates including transcription factors
and proteins regulating DNA damage repair, cell cycle progression, nuclear transport, and cytoskeleton

function, expanding the potential mechanisms through which entinostat exerts its biological effects [2].

Immunomodulatory Effects and Tumor Microenvironment
Modulation

Entinostat demonstrates significant immunomodulatory properties that enhance anti-tumor immune
responses through multiple mechanisms. In natural killer (NK) cells, entinestat upregulates the expression
of NKG2D activating receptors and augments both cytotoxicity and IFN-y production following coculture
with tumor cells. Mechanistically, entinestat treatment increases chromatin accessibility to the promoter
region for interferon-induced protein with tetratricopeptide repeats 1 (IFIT1) gene, thereby increasing
transcript and protein levels of IFIT1 that augment IFIT1-mediated IRF1, STAT4, and STING pathways.
Transcriptome analysis revealed enrichment of IRF1 and STAT4 gene sets responsible for NK cell-mediated
IFN-y production and cytotoxicity, respectively, showing a novel mechanism by which entinostat initiates an

IFIT1-STING-mediated potentiation of STAT4 via IRF1 to augment NK cell-mediated anti-tumor responses
[3].

Additionally, entinostat modulates the tumor microenvironment by targeting myeloid-derived suppressor
cells (MDSCs), highly immunosuppressive populations of tumor-infiltrating immature myeloid cells.
Preclinical studies demonstrate that entinestat neutralizes MDSC immunosuppressive function both in vivo
and in vitro, resulting in enhanced anti-tumor activity when combined with PD-1 inhibition in murine models
of lung and renal cell carcinoma. This combination approach targets both the innate immune system (via

MDSCs) and adaptive immune system (via T-cells), providing a rational basis for clinical combinations of
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entinostat with immune checkpoint inhibitors [4]. The diagram below illustrates entinostat's core

mechanism of action on tumor and immune cells:
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Experimental Protocols and Methodologies

In Vitro Cell Proliferation and Viability Assays
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The anti-proliferative effects of entinostat can be quantified using standardized cell viability assays across
various cancer cell lines. The MTS assay (CellTiter 96 AQueous One Solution Cell Proliferation Assay,
Promega) is commonly employed, where 3000-5000 cells are seeded into 96-well culture plates and treated
with entinestat for 72 hours. Following treatment, cells are incubated with MTS reagent for 2 hours, and cell
viability is determined by measuring absorbance at 490nm. Six replicates for each condition are
recommended to ensure statistical reliability. For certain cell lines such as T47D, Cell Titer Glo (Promega)
may provide more reliable results. Dose-response curves are generated using software such as GraphPad

Prism, and IC50 values are calculated to quantify drug sensitivity [5].

For assessment of NK cell cytotoxicity, primary human NK cells are isolated from peripheral blood of
healthy volunteers using CD56+ selection, achieving purity ranging between 96-99%. NK cells are co-
cultured with tumor cell lines (such as rhabdomyosarcoma RD cells or Ewing sarcoma A-673 cells) at
various effector-to-target ratios. Following co-culture, cytotoxic degranulation is measured by CD107a
surface expression on NK cells using flow cytometry, while IFN-y production is quantified by intracellular
cytokine staining. Entinostat pretreatment of both NK cells and tumor cells enhances this cytotoxic

response, providing a comprehensive assessment of its immunomodulatory effects [3].

Flow Cytometry Analysis of Cell Surface Receptors

Comprehensive immunophenotyping of immune cell populations and tumor cells following entinestat
treatment provides critical insights into its mechanism of action. For analysis of NK cell receptors, sorted
CD56+CD3e— NK cells are incubated with entinestat for 24 hours, followed by staining for activating
receptors (DNAM-1, NCR1/NKp46, NKG2D, KLRD1/NKp80) and inhibitory receptors (NKG2A, PD-1,
KIR2DL1, KIR2DL2, KIR2DS4, KIR3DL1, KIR2DL5). Both the percentage positive cells and mean
fluorescent intensity (MFI) should be quantified to determine changes at both population and receptor
density levels. Similarly, tumor cell lines are analyzed for expression of activating ligands (CD112, CD155,
MICA/B, ULBP1, ULBP2/5/6, ULBP3) and inhibitory ligands (HLA, PD-L1) following entinostat

treatment [3].

Table 2: Experimental Assays for Evaluating Entinostat Activity
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Assay Type

Key Readouts

Technical Considerations
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NK Cell Cytotoxicity

Flow Cytometry

Gene Expression

Chromatin

Accessibility

Protein Analysis

IC50 values, dose-response curves

CD107a degranulation, IFN-y
production

Receptor percentage and MFI, ligand

expression

RNA sequencing, microarray analysis

ATAC-seq

Western blot, acetylation status

3000-5000 cells/well, 72h treatment, 6
replicates

Effector:Target ratios, 4-6h co-culture

Multi-color panels, viability dye

inclusion

Baseline vs post-treatment
comparisons

Promoter region accessibility changes

Histone H3/H4 acetylation, target

proteins

Gene Expression and Chromatin Accessibility Profiling

Transcriptome analysis provides comprehensive insights into entinostat's effects on gene expression
pathways. For microarray analysis, total RNA is purified using RNeasy Mini kit (Qiagen), with 1pg human
RNA or 2ug mouse RNA profiled using DNA oligo microarrays (Agilent Technologies). The LOWESS
normalized log2 ratios (Cy5 sample/Cy3 control) of probes mapping to the same gene are averaged to
generate gene-level expression estimates. Significantly differentially expressed genes are identified using
unpaired two-class significance analysis of microarrays (SAM) with a false discovery rate of 0% to compare
untreated versus entinostat-treated samples. Gene set enrichment analysis reveals pathways modulated by

entinostat, particularly those associated with IRF1 and STAT4 transcription factors in NK cells [3] [5].

Chromatin structure analysis using Assay for Transposase Accessible Chromatin (ATAC) sequencing
identifies regions of open chromatin following entinestat treatment. This technique reveals increased
chromatin accessibility at promoter regions of critical genes such as IFIT1, providing mechanistic insights
into how entinostat regulates gene expression epigenetically. Integration of ATAC-seq data with

transcriptome analysis confirms the functional consequences of chromatin remodeling on gene expression
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programs that enhance anti-tumor immunity [3]. The experimental workflow below outlines the key steps in

evaluating entinostat's activity:
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Clinical Translation and Therapeutic Applications

Clinical Trial Data and Safety Profile
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Entinostat has been evaluated in multiple clinical trials across various cancer types, both as monotherapy
and in combination regimens. A phase I study investigating entinostat in combination with 13-cis retinoic
acid (CRA) in patients with solid tumors established the recommended phase II dose at entinostat 4 mg/m?
once weekly and CRA 1 mg/kg/day. The maximum tolerated dose was exceeded at entinostat 5 mg/m?, with
dose-limiting toxicities including grade 3 hyponatremia, neutropenia, and anemia. Fatigue (grade 1 or 2) was
a common side effect, and while no objective responses were observed, prolonged stable disease occurred in

patients with prostate, pancreatic, and kidney cancer [6].

A phase I trial combining entinestat with immune checkpoint inhibitors (nivolumab with or without
ipilimumab) demonstrated promising activity in advanced solid tumors. The regimen involved entinostat
alone for two weeks followed by combination therapy, resulting in an objective response rate of 16%,
including one complete response in a patient with triple-negative breast cancer. Treatment-related adverse
events were mostly low grade, including fatigue, nausea, anemia, and diarrhea. The clinical benefit rate
(stable disease + partial response + complete response) was 60%, with median progression-free survival of
6.1 months and median overall survival of 10.6 months. This study demonstrated that entinostat can
function as an immune system-priming agent prior to immunotherapy in traditionally checkpoint inhibitor-

resistant tumors [7].

Biomarkers of Response and Resistance Mechanisms

Identification of predictive biomarkers for entinostat response remains an active area of research. In
luminal breast cancer models, entinostat sensitivity is associated with significant downregulation of Myc
gene signatures following treatment. Myc signatures become upregulated upon tumor progression, and
overexpression of Myc confers resistance to entinostat in vitro. Analysis of resistance mechanisms in
MMTV/Neu tumors identified DNA copy number loss in chromosome 4, with Jun identified as a driver
gene of resistance. Jun knockdown in cell lines resulted in upregulation of Myc signatures and increased
resistance to entinostat. Jun-deleted samples, found in 17-23% of luminal breast cancer patients, had
significantly higher Myc signature scores that predicted worse survival, suggesting Jun loss and high MYC

signatures as potential biomarkers for entinostat responsiveness [5].

Additional biomarkers under investigation include RARB2 promoter methylation status, as entinostat in
combination with retinoids can reverse epigenetic repression of the partially methylated RAR[2 promoter in

epithelial tumors. In the tumor immune microenvironment, increased ratio of CD8/FoxP3 gene expression
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following checkpoint inhibitor treatment combined with entinestat correlates with enhanced cytotoxic T
cells and decreased regulatory T cells, representing a stronger anti-tumor immune response. The most robust
increases in CD8/FoxP3 ratio were observed in patients with HR-positive breast cancer who experienced

clinical benefit, suggesting this may serve as a pharmacodynamic biomarker [6] [7].

Resistance Mechanisms and Future Directions

Despite promising clinical activity, intrinsic and acquired resistance to entinostat remains a challenge. In
luminal breast cancer models, Jun loss promotes resistance to entinoestat through Myc signaling activation.
Jun DNA copy number loss is identified in 17-23% of luminal breast cancers and is associated with higher
Myc signature scores and worse survival. In Jun-deficient models, entinostat treatment fails to suppress
Myc signaling, resulting in continued proliferation and survival of cancer cells. This resistance mechanism
highlights the importance of patient stratification based on Jun status and Myc signaling activity for future

clinical development of entinostat [5].

Future research directions should focus on rational combination strategies that target multiple pathways
simultaneously. Based on the mechanistic insights into entinostat's immunomodulatory effects,
combinations with immune checkpoint inhibitors represent a particularly promising approach. The ability
of entinostat to neutralize myeloid-derived suppressor cells and enhance T cell activation creates a favorable
tumor microenvironment for checkpoint inhibitor activity. Additionally, based on the phase II results in
breast cancer, the combination of entinostat with exemestane continues to be evaluated in the ongoing
phase IIT ECOG-ACRIN E2112 trial (NCT02115282), which aims to confirm the overall survival advantage
observed in the earlier study [7] [1] [4].

Table 3: Clinical Development of Entinostat in Cancer Therapy

Combination

Cancer Type Phase Key Findings Reference
Agent
Advanced 13-cis retinoic MTD: entinostat 4 mg/m2 weekly, stable  [6]
Solid Tumors  acid disease in prostate/pancreatic/kidney
cancer
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Combination

Cancer Type Phase Key Findings Reference
Agent
Advanced Nivolumab + ORR: 16%, including 1 CR in TNBC, [7]
Solid Tumors  Ipilimumab manageable toxicity profile
HR+ Breast Exemestane Il PFS and OS benefit, Breakthrough [1]
Cancer Therapy designation
HR+ Breast Exemestane 1] Registration trial E2112 [1]
Cancer (ongoing) (NCT02115282)
Renal Cell High-dose IL-2 Preclinical Enhanced antitumor effect in mouse [4]
Carcinoma models
Lung Cancer PD-1 inhibition Preclinical Reduced MDSC suppression, [4]
enhanced T cell activity
Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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